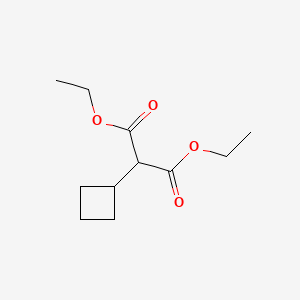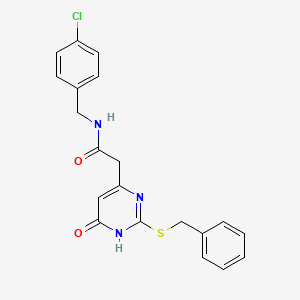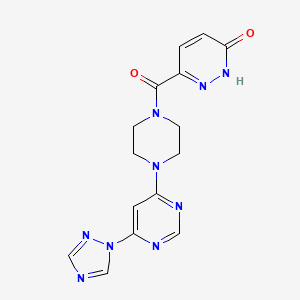![molecular formula C7H13ClF3N B2533332 [1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride CAS No. 2094816-19-8](/img/structure/B2533332.png)
[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride, also known as TFMPH, is a chemical compound used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) and is primarily used in the study of the central nervous system. TFMPH is a white crystalline solid and is soluble in water and ethanol.
Scientific Research Applications
Ethylene Action Inhibition
1-Methylcyclopropene is recognized for its role in inhibiting ethylene action, leading to major advances in understanding the role of ethylene in plants. It's effective in preventing ethylene effects in various crops and the effective concentrations required are relatively low. This compound's behavior could hint at similar properties or research applications for [1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride in agricultural science or plant physiology (Blankenship & Dole, 2003).
Cytochrome P450 Enzyme Interaction
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial due to its role in drug metabolism and potential drug-drug interactions. Understanding the selectivity and potency of inhibitors is vital for predicting drug interactions. The relevance of this study to [1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride could be in the context of its metabolic pathways and interaction with liver enzymes (Khojasteh et al., 2011).
properties
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(5-11)3-1-2-4-6;/h1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXCHZZRBHDAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)


![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)



![Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2533265.png)
![3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2533268.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)